Cas no 2228494-36-6 (4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole)

4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole
- 2228494-36-6
- EN300-1787007
-
- インチ: 1S/C9H5F2N3O2/c10-7-2-9(14(15)16)8(11)1-6(7)5-3-12-13-4-5/h1-4H,(H,12,13)
- InChIKey: HVDKGNUJIWSALS-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1C1C=NNC=1)F)[N+](=O)[O-]
計算された属性
- 精确分子量: 225.03498273g/mol
- 同位素质量: 225.03498273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 74.5Ų
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787007-0.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1787007-1.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1787007-2.5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1787007-5g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1787007-5.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1787007-1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1787007-0.05g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1787007-10.0g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1787007-0.1g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1787007-0.25g |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole |
2228494-36-6 | 0.25g |
$1209.0 | 2023-09-19 |
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazoleに関する追加情報
Introduction to 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole (CAS No. 2228494-36-6)
4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole, with the CAS number 2228494-36-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a substituted nitrophenyl group. These features contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The pyrazole ring, a five-membered heterocyclic compound, is known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the 2,5-difluoro-4-nitrophenyl substituent further enhances the compound's reactivity and selectivity, making it an attractive target for drug development. Recent studies have highlighted the importance of fluorine atoms in modulating the pharmacological properties of organic molecules, particularly in improving their metabolic stability and bioavailability.
In the context of medicinal chemistry, 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole has been investigated for its potential as an inhibitor of specific enzymes and receptors. One notable area of research is its activity against kinases, which are key enzymes involved in various cellular processes such as signal transduction and cell proliferation. Kinase inhibitors have shown promise in treating a wide range of diseases, including cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole on several kinases. The results indicated that this compound exhibits selective inhibition of certain kinases, particularly those involved in cancer pathways. This selective inhibition is crucial for minimizing off-target effects and improving therapeutic outcomes. The study also highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Beyond its potential as a kinase inhibitor, 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole has also been evaluated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a promising candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole have also been extensively studied. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and metabolic stability are advantageous for oral administration, which is often preferred in clinical settings due to patient compliance and convenience.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and delivery of 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole. Prodrugs are biologically inactive derivatives that are converted into their active forms within the body through enzymatic or chemical processes. This approach can enhance the drug's efficacy while reducing side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole (CAS No. 2228494-36-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development in areas such as cancer treatment and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential.
2228494-36-6 (4-(2,5-difluoro-4-nitrophenyl)-1H-pyrazole) Related Products
- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 2137943-26-9(Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)
- 1545412-45-0(Methyl 5-Iodoimidazo2,1-B1,3Thiazole-2-Carboxylate)
- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)
- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)




